Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate
Description
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate (CAS: 1779123-86-2) is a thiophene-based derivative with the molecular formula C₁₀H₁₁ClO₃S₂ and a molecular weight of 278.8 g/mol . This compound features an allyloxy group at position 3, a chlorine substituent at position 4, and a methylthio group at position 5 of the thiophene ring. It is primarily used in research settings for synthesizing pharmacologically active molecules or agrochemical intermediates. Key safety data include hazard codes H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation), necessitating careful handling under inert gas and avoidance of heat/sparks .
Properties
Molecular Formula |
C10H11ClO3S2 |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
methyl 4-chloro-5-methylsulfanyl-3-prop-2-enoxythiophene-2-carboxylate |
InChI |
InChI=1S/C10H11ClO3S2/c1-4-5-14-7-6(11)10(15-3)16-8(7)9(12)13-2/h4H,1,5H2,2-3H3 |
InChI Key |
IGZZLUAIYJJDHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SC)Cl)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated thiophene derivatives
Substitution: Thiophene derivatives with substituted allyloxy groups
Scientific Research Applications
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The presence of the thiophene ring and various substituents allows it to engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxylate Derivatives
Thiophene derivatives with carboxylate esters and halogen/methylthio substituents are widely studied for their reactivity and biological activities. Below is a detailed comparison of the target compound with structurally similar analogs:
Table 1: Structural and Physical Properties
Key Comparisons
The carboxylic acid derivative (1707372-14-2) lacks the methyl ester, making it more polar and reactive in acid-base reactions compared to the target compound .
Biological Activity: Amino-cyano derivatives (e.g., 129332-45-2) are often intermediates in drug discovery due to their hydrogen-bonding capacity and electron-withdrawing nitrile group, unlike the target compound’s allyloxy and chloro substituents .
Safety Profiles :
- The target compound shares hazards (H302 , H315 ) with the propargyloxy analog (1708079-51-9), but the latter also includes H319 (eye irritation) and H335 (respiratory irritation) .
- Hydroxy-substituted derivatives (104386-68-7) may exhibit lower toxicity due to reduced electrophilicity compared to halogenated analogs .
Table 2: Hazard Comparison
| Compound (CAS) | Hazard Codes |
|---|---|
| 1779123-86-2 | H302, H315, H319 |
| 1708079-51-9 | H302, H315, H319, H335 |
| 129332-45-2 | Not explicitly listed; inferred lower reactivity |
Biological Activity
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, characterization, and biological activity, focusing on its antibacterial and anticancer properties.
- Molecular Formula : C₉H₉ClO₃S₂
- Molecular Weight : 264.8 g/mol
- Structure : The compound contains a thiophene ring substituted with an allyloxy group and a methylthio group, which may enhance its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiophene Derivative : Utilizing a Vilsmeier-Haack reaction to introduce the chloro and allyloxy groups.
- Carboxylation : The introduction of the carboxylate group at the 2-position of the thiophene ring.
- Purification : The product is purified using chromatographic techniques to ensure high purity for biological testing.
Antibacterial Activity
Recent studies have indicated that thiophene derivatives exhibit significant antibacterial properties. For example, this compound has shown activity against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 16 µg/mL |
The compound's mechanism of action may involve interference with bacterial cell wall synthesis or disruption of essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines, including prostate cancer (PC-3).
| Cell Line | IC₅₀ (µM) |
|---|---|
| PC-3 | 15 |
| MCF-7 (Breast Cancer) | 20 |
The observed cytotoxicity is likely attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure–activity relationship (SAR). Key observations include:
- Allyloxy Group : Enhances lipophilicity, facilitating cellular uptake.
- Chloro Substituent : May increase electrophilicity, enhancing interaction with biological targets.
- Methylthio Group : Contributes to the overall reactivity and potential for metabolic activation.
Case Studies
Several case studies have reported on the efficacy of thiophene derivatives similar to this compound:
- Antibacterial Study : A study demonstrated that a series of thiophene derivatives exhibited potent antibacterial effects against multidrug-resistant strains, with some compounds showing MIC values as low as 8 µg/mL.
- Anticancer Research : Research on related compounds revealed that modifications in the thiophene ring significantly influenced their anticancer activity, suggesting that further optimization could enhance efficacy against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
